molecular formula C26H22S B14175387 1-Methyl-4-(tritylsulfanyl)benzene CAS No. 5427-11-2

1-Methyl-4-(tritylsulfanyl)benzene

Cat. No.: B14175387
CAS No.: 5427-11-2
M. Wt: 366.5 g/mol
InChI Key: ZVEWCYZUOYQHDF-UHFFFAOYSA-N
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Description

1-Methyl-4-(tritylsulfanyl)benzene is an organic compound that belongs to the class of aromatic compounds. It features a benzene ring substituted with a methyl group and a tritylsulfanyl group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(tritylsulfanyl)benzene typically involves the reaction of 1-methyl-4-bromobenzene with tritylthiol in the presence of a base. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(tritylsulfanyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Trityl-substituted benzene derivatives.

    Substitution: Various halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-Methyl-4-(tritylsulfanyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(tritylsulfanyl)benzene involves its interaction with various molecular targets The tritylsulfanyl group can participate in redox reactions, influencing the compound’s reactivityThese interactions can modulate the compound’s biological and chemical activity .

Comparison with Similar Compounds

  • 1-Methyl-4-(methylsulfanyl)benzene
  • 1-Methyl-4-(phenylsulfanyl)benzene
  • 1-Methyl-4-(benzylsulfanyl)benzene

Comparison: 1-Methyl-4-(tritylsulfanyl)benzene is unique due to the presence of the tritylsulfanyl group, which imparts distinct steric and electronic properties compared to other sulfanyl-substituted benzenes. This uniqueness makes it particularly useful in applications requiring specific reactivity and stability .

Properties

CAS No.

5427-11-2

Molecular Formula

C26H22S

Molecular Weight

366.5 g/mol

IUPAC Name

1-methyl-4-tritylsulfanylbenzene

InChI

InChI=1S/C26H22S/c1-21-17-19-25(20-18-21)27-26(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-20H,1H3

InChI Key

ZVEWCYZUOYQHDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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